methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-isopropyl-3-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Description
This compound belongs to the pyrazolo[3,4-b]pyridine family, a class of heterocyclic molecules with significant pharmaceutical and materials science applications. Its structure features a pyrazolo[3,4-b]pyridine core substituted at positions 1, 3, 4, and 4. Key substituents include:
- 6-Isopropyl group: A branched alkyl chain influencing steric bulk and lipophilicity.
- 3-(p-Tolyl): A para-methyl-substituted aryl group contributing to π-π stacking interactions.
- 4-Carboxylate methyl ester: A functional group critical for solubility and metabolic stability.
The compound’s synthesis likely involves multicomponent reactions in ionic liquid media, as seen in analogous pyrazolo[3,4-b]pyridine derivatives .
Properties
IUPAC Name |
methyl 1-(1,1-dioxothiolan-3-yl)-3-(4-methylphenyl)-6-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S/c1-13(2)18-11-17(22(26)29-4)19-20(15-7-5-14(3)6-8-15)24-25(21(19)23-18)16-9-10-30(27,28)12-16/h5-8,11,13,16H,9-10,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJRIZLWUPMXKHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C3=C2C(=CC(=N3)C(C)C)C(=O)OC)C4CCS(=O)(=O)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells.
Mode of Action
The compound acts as an activator of the GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in the cell’s excitability.
Biochemical Pathways
The activation of GIRK channels affects various physiological processes and potential targets for numerous indications, such as pain perception, epilepsy, reward/addiction, and anxiety.
Biological Activity
Methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-isopropyl-3-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a complex organic compound belonging to the pyrazolo[3,4-b]pyridine class. This article explores its biological activity, synthesis methods, structure-activity relationships (SAR), and potential therapeutic applications based on diverse scientific literature.
Structural Overview
The compound features a unique structural framework that includes:
- Pyrazole Ring : A five-membered ring containing two nitrogen atoms.
- Pyridine Structure : A six-membered aromatic ring with one nitrogen atom.
- Tetrahydrothiophene Moiety : A sulfur-containing component that may enhance biological activity.
- Isopropyl and p-Tolyl Substituents : These groups likely influence the compound's pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Pyrazole Ring : Utilizing hydrazine derivatives and appropriate carbonyl compounds.
- Introduction of Substituents : Employing alkylation and acylation techniques to introduce isopropyl and p-tolyl groups.
- Incorporation of Tetrahydrothiophene : This may involve cyclization reactions that integrate sulfur-containing moieties.
The biological activity of this compound remains to be fully elucidated. However, preliminary studies suggest several potential mechanisms:
- G Protein-Gated Inwardly Rectifying Potassium (GIRK) Channel Activation : This mechanism is significant in neurology and cardiology, indicating potential applications in treating cardiovascular diseases and neurological disorders .
- Peroxisome Proliferator-Activated Receptor (PPAR) Agonism : Related compounds have shown agonistic activity towards PPARα, which is crucial for lipid metabolism .
Structure-Activity Relationships (SAR)
Research has indicated that the biological activity of pyrazolo[3,4-b]pyridines is influenced by:
- The steric bulkiness of substituents.
- The position of hydrophobic tails relative to the acidic head group.
These factors are critical for optimizing the agonistic activity towards PPARα and other receptors .
Antimicrobial Activity
A study exploring various pyrazolo[3,4-b]pyridine derivatives demonstrated significant antimicrobial properties against Mycobacterium tuberculosis. The derivatives exhibited lower toxicity compared to standard drugs while maintaining effective antibacterial action .
Cardiovascular Applications
Another investigation highlighted the role of related compounds as potential treatments for cardiovascular diseases by activating GIRK channels. This activation can lead to vasodilation and improved cardiac function .
Data Table: Summary of Biological Activities
Scientific Research Applications
Methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-isopropyl-3-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound is a pyrazolo[3,4-b]pyridine derivative, featuring a pyrazole ring fused with a pyridine structure, and is substituted with various functional groups. The presence of a sulfur-containing moiety and other substituents may enhance its biological activity.
Potential Applications
The applications of this compound are varied and primarily center around scientific research:
- Medicinal Chemistry : This compound may be a subject of interest for research and development in medicinal chemistry. Pyrazolo[3,4-b]pyridine derivatives have shown biological activities, such as anti-inflammatory and anticancer properties.
- ** হিট化合物の開発**: As a complex organic compound, it can be used in the development of hit compounds.
- 生物活性の研究 : It can be used in biological activity research. Interaction studies are crucial for understanding how this compound interacts with biological targets. Such studies may involve:
- Enzyme Inhibition Assays
- Receptor Binding Studies
- Cell-Based Assays
These studies would provide insights into the therapeutic potential and safety of this compound.
Related Compounds
Structural analogs of this compound include:
- Methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-isopropyl-3-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
- 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-6-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes structural features of related pyrazolo[3,4-b]pyridine derivatives:
*Calculated based on molecular formula.
Key Observations:
- Functional Group Diversity : The target compound’s methyl ester at position 4 distinguishes it from carboxylic acid () or carboxamide () analogs, impacting solubility and metabolic pathways.
- Sulfone vs. Other Substituents: The 1-sulfone-tetrahydrothiophene group in the target and enhances polarity compared to non-sulfone analogs (e.g., ).
- Aryl vs. Heteroaryl Groups : The 3-(p-tolyl) group in the target may improve π-stacking compared to thiophene () or nitroaryl () substituents.
Physicochemical and Spectroscopic Properties
- NMR Signatures :
- Mass Spectrometry :
- The molecular ion peak (m/z ~427) would contrast with lower-weight analogs (e.g., , m/z 315.8) or higher-weight derivatives (e.g., , m/z 470.6).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
